molecular formula C21H27N5O B2561601 2-[(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one CAS No. 2097929-06-9

2-[(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one

Cat. No.: B2561601
CAS No.: 2097929-06-9
M. Wt: 365.481
InChI Key: LACOPSGFXHYLSG-UHFFFAOYSA-N
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Description

2-[(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one is a useful research compound. Its molecular formula is C21H27N5O and its molecular weight is 365.481. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

A study involving the synthesis of various pyrimidinone and oxazinone derivatives, using citrazinic acid as a starting material, revealed that many of these compounds possess significant antimicrobial activities. These synthesized compounds, which include 2-methylpyrimidinones and 2-methyloxazinones, showed antibacterial and antifungal effects comparable to those of reference drugs such as streptomycin and fusidic acid. This research highlights the potential of these chemical structures in the development of new antimicrobial agents (Hossan et al., 2012).

Structural and Electronic Properties of Anticonvulsant Drugs

Another study investigated the crystal structures and electronic properties of anticonvulsant compounds with structures including substituted pyrimidines. The research provided insights into the orientation and electronic delocalization within these molecules, which can contribute to understanding their pharmacological profiles. Such structural analyses are crucial for the rational design of new anticonvulsant drugs with optimized efficacy and safety profiles (Georges et al., 1989).

Analgesic and Antiparkinsonian Activities

A study focusing on the synthesis of thiopyrimidine, pyrane, pyrazoline, and thiazolopyrimidine derivatives from 2-chloro-6-ethoxy-4-acetylpyridine demonstrated that many of these compounds exhibit analgesic and antiparkinsonian activities. These activities were found to be comparable to those of reference drugs such as Valdecoxib and Benzatropine, indicating the therapeutic potential of these compounds in treating pain and Parkinson's disease (Amr et al., 2008).

Synthesis and Antiproliferative Activity Against Cancer Cell Lines

Research into the synthesis of new 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives revealed their antiproliferative effects on various human cancer cell lines. Certain compounds within this series demonstrated promising activity, highlighting the potential for developing effective anticancer agents based on this chemical framework (Mallesha et al., 2012).

Properties

IUPAC Name

2-[[1-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O/c1-14-22-19-7-3-5-17(19)21(23-14)25-10-8-15(9-11-25)13-26-20(27)12-16-4-2-6-18(16)24-26/h12,15H,2-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LACOPSGFXHYLSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(CCC2)C(=N1)N3CCC(CC3)CN4C(=O)C=C5CCCC5=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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